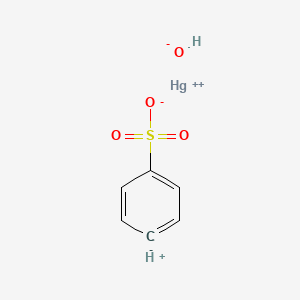

Hydroxy(4-sulfophenyl)mercury

Description

Significance of Organomercury Chemistry in Modern Chemical Synthesis and Analysis

Organomercury compounds have a long and storied history in chemistry, being among the earliest organometallics to be synthesized and studied. booktopia.com.au Their utility in organic synthesis is well-documented, with applications ranging from the preparation of other organometallic reagents through transmetalation to their use in various coupling reactions. booktopia.com.auwikipedia.org The carbon-mercury bond, while stable to air and water, can be selectively cleaved under specific conditions, allowing for the introduction of a wide range of functional groups. wikipedia.orgvulcanchem.com

In modern chemical analysis, organomercury compounds are significant for several reasons. Their distinct electrochemical behavior has made them valuable in the development of analytical methods, including polarography and voltammetry. vulcanchem.com Furthermore, the high affinity of mercury for sulfhydryl groups has been exploited in biochemical studies. nih.gov

Overview of Sulfonate-Containing Organic Compounds in Contemporary Chemical Research

Sulfonate-containing organic compounds are characterized by the presence of the sulfonic acid group (-SO₃H) or its corresponding salt. numberanalytics.comwikipedia.org This functional group is highly polar and acidic, with a pKa that is typically very low, meaning it is a strong acid. fiveable.me The introduction of a sulfonate group into an organic molecule, a process known as sulfonation, can dramatically alter its physical and chemical properties. numberanalytics.combritannica.com

One of the most significant effects of sulfonation is the enhancement of water solubility. britannica.commdpi.com This property is crucial in a variety of applications, including the design of water-soluble catalysts, dyes, and pharmaceuticals. numberanalytics.combritannica.com Sulfonate groups can also participate in hydrogen bonding, which influences the solubility and reactivity of the compounds. fiveable.me In organic synthesis, sulfonate esters are important intermediates because the sulfonate group is an excellent leaving group, facilitating a variety of substitution and elimination reactions. wikipedia.orgfiveable.me

Research Focus on Hydroxy(4-sulfophenyl)mercury and Related Organomercury Sulfonate Structures

The compound this compound, which features a mercury atom bonded to a phenyl ring that is also substituted with a sulfonic acid group, represents a key area of research at the intersection of organomercury and sulfonate chemistry. vulcanchem.com This unique structure combines the organometallic reactivity of the mercury-carbon bond with the water-solubility and acidic nature conferred by the sulfonate group. vulcanchem.com

This dual functionality makes this compound and related structures particularly interesting for a range of specialized research applications. For instance, their enhanced water solubility compared to non-sulfonated analogs makes them suitable for use in aqueous-phase reactions and for electrochemical studies in aqueous media. vulcanchem.com Research is actively exploring their potential in areas such as electrochemistry, where they are used to investigate the behavior of other molecules, and in the synthesis of novel materials with tailored properties. vulcanchem.com The presence of both a reactive mercury center and a highly polar sulfonate group within the same molecule opens up possibilities for creating complex and functional chemical architectures.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇HgO₄S |

| Molecular Weight | 375.772 g/mol |

| CAS Number (hydrate) | 89640-49-3 |

| CAS Number (non-hydrate) | 17781-34-9 |

| Physical State | Solid (inferred) |

| Polar Surface Area | 71.98 Ų |

| LogP | 1.70130 |

Note: Some physical properties such as density, melting point, and boiling point are not well-documented in the scientific literature. vulcanchem.com

Structure

3D Structure of Parent

Properties

CAS No. |

17781-34-9 |

|---|---|

Molecular Formula |

C6H6HgO4S |

Molecular Weight |

374.762 |

IUPAC Name |

benzenesulfonate;hydron;mercury(2+);hydroxide |

InChI |

InChI=1S/C6H5O3S.Hg.H2O/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);;1H2/q-1;+2;/p-1 |

InChI Key |

FRBDDXKXFZMSEZ-UHFFFAOYSA-M |

SMILES |

[H+].C1=CC(=CC=[C-]1)S(=O)(=O)[O-].[OH-].[Hg+2] |

Synonyms |

4-hydroxymercuribenzenesulfonate |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxy 4 Sulfophenyl Mercury and Analogues

Direct Mercuration Pathways for Sulfonated Aromatic Precursors

Direct mercuration is a primary method for forming a carbon-mercury bond on an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction involves the direct replacement of a hydrogen atom on the aromatic nucleus with a mercury-containing group. libretexts.orgwikipedia.org For precursors that are already sulfonated, this approach provides a straightforward route to mercurated aryl sulfonic acids.

Role of Mercury(II) Acetate (B1210297) in Arylmercuric(II) Chloride Formation

Mercury(II) acetate, Hg(O₂CCH₃)₂, is a commonly employed reagent for the mercuration of aromatic compounds due to its reactivity, particularly with electron-rich arenes. wikipedia.orgthermofisher.com The process typically involves heating the aromatic substrate with mercury(II) acetate. researchgate.net For instance, the mercuration of sulpha compounds like 4-aminobenzenesulfonic acid can be achieved by reacting them with a mercury(II) acetate reagent. researchgate.net This reaction initially yields an arylmercuric(II) acetate compound. wikipedia.org

The resulting acetate derivative is often converted into the corresponding arylmercuric(II) chloride because the chloride salt is generally more stable and easier to isolate and purify. researchgate.net This transformation is readily accomplished by treating the arylmercuric(II) acetate with a source of chloride ions, such as a saturated aqueous solution of sodium chloride (NaCl) or calcium chloride (CaCl₂). wikipedia.orgresearchgate.net The acetate group is displaced by the chloride ion in an anion exchange reaction. wikipedia.org This two-step sequence—mercuration with mercury(II) acetate followed by conversion to the chloride—is a standard and effective procedure for preparing arylmercuric(II) chlorides from various aromatic precursors. researchgate.net

Substituent Effects on Electrophilic Aromatic Mercuration Regioselectivity

In electrophilic aromatic substitution (EAS) reactions like mercuration, the substituents already present on the aromatic ring govern the rate of reaction and the position (regioselectivity) of the incoming electrophile. wikipedia.orgsaskoer.ca Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orgnumberanalytics.com

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus faster to react with electrophiles. saskoer.ca They typically direct the incoming electrophile to the ortho and para positions. The hydroxyl (-OH) group is a strong activating, ortho/para-directing substituent.

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. saskoer.ca Most deactivating groups direct incoming electrophiles to the meta position. The sulfonic acid (-SO₃H) group is a deactivating, meta-directing substituent. openochem.orgorganicchemistrytutor.com

For the synthesis of Hydroxy(4-sulfophenyl)mercury, a likely precursor is 4-hydroxybenzenesulfonic acid. This precursor has two competing directing groups: the activating ortho, para-directing -OH group and the deactivating meta-directing -SO₃H group. In such cases, the powerful activating group overwhelmingly controls the regioselectivity. Therefore, the mercuration would be directed by the hydroxyl group to the positions ortho to it (C2 and C6). Since the C4 position is already occupied by the sulfonate group, the mercury electrophile will substitute at the C2 position.

Table 1: Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Group | Type | Effect on Reaction Rate | Directing Influence |

| -OH (Hydroxyl) | Activating | Increases | Ortho, Para |

| -SO₃H (Sulfonic Acid) | Deactivating | Decreases | Meta |

Indirect Synthetic Routes and Derivatization Strategies

Beyond direct mercuration, indirect methods and subsequent derivatizations provide access to a wider array of complex organomercury compounds. These strategies include transmetallation and various substitution and coupling reactions.

Transmetallation Reactions for Organomercury Compound Synthesis

Transmetallation involves the transfer of an organic group from one metal to another. This process is a versatile tool in organometallic chemistry and can be used to synthesize organomercury compounds that may be difficult to prepare by direct mercuration. geniusjournals.orgcore.ac.uk For example, organolithium and Grignard reagents can react with mercury(II) chloride to produce dialkyl- or diphenylmercury (B1670734) compounds. wikipedia.org Similarly, organoboranes undergo rapid and stereospecific mercury-for-boron exchange upon treatment with mercury(II) acetate, providing a route to vinylmercury(II) compounds from alkynes. thieme-connect.de

Conversely, organomercury compounds are valuable intermediates for transmetallation reactions to create other organometallic species. core.ac.ukwikipedia.org For instance, arylmercuric(II) chlorides can react with tellurium tetrabromide (TeBr₄) to yield aryltellurium(IV) tribromides. researchgate.netresearchgate.net Palladium-catalyzed reactions also frequently employ organomercurials in transmetallation steps for carbon-carbon bond formation. wikipedia.org

Synthesis of Mercurated Sulpha Compounds with Azomethine Linkages

Mercurated sulpha compounds can be further functionalized to create more complex structures. A notable example is the formation of an azomethine linkage (-N=CH-), also known as a Schiff base. nih.gov This is achieved through the condensation reaction of a mercurated aromatic amine with an aldehyde or ketone. researchgate.net

Specifically, an organomercury compound containing a primary amine, such as (2-amino-5-sulfophenyl)mercury(II) chloride, can be reacted with an aldehyde like 3,4-dihydroxybenzaldehyde. researchgate.net The reaction condenses the amino group with the carbonyl group of the aldehyde to form the azomethine bond, yielding a new, more complex mercurated sulpha compound. This strategy demonstrates how pre-existing organomercury compounds can serve as platforms for building larger, multifunctional molecules. researchgate.net

Nucleophilic Substitution and Coupling Reactions in Organomercury Sulfonate Synthesis

While the carbon-mercury bond itself is generally unreactive toward polar nucleophilic substitution reactions, organomercury compounds can participate in other types of transformations. arkat-usa.org One such pathway is the radical-nucleophilic substitution (Sᵣₙ1) mechanism, which involves radical and radical anion intermediates. arkat-usa.org

More synthetically useful are palladium-catalyzed cross-coupling reactions, where organomercury compounds act as the organometallic partner. wikipedia.orgacs.org These reactions are effective for forming new carbon-carbon or carbon-heteroatom bonds. For example, arylmercurials can be coupled with organic halides in the presence of a palladium catalyst to form biaryl compounds. wikipedia.org Similarly, palladium catalysis enables the carbonylation of organomercury compounds to produce carboxylic acids, esters, and ketones under mild conditions. core.ac.uk These coupling strategies allow for the functionalization of mercurated sulfonates, significantly expanding their synthetic utility.

Advanced Synthetic Approaches

While the synthesis of many fundamental organomercury compounds dates back over a century, modern synthetic chemistry seeks to refine these methods through advanced approaches. These contemporary strategies prioritize principles of green chemistry, enhance reaction efficiency, and achieve high levels of selectivity, particularly when creating complex, multifunctional molecules like this compound. The plausible synthesis of this compound involves the direct electrophilic mercuration of an aromatic substrate, a reaction class that is a prime candidate for such advanced methodological considerations.

A logical synthetic pathway to this compound is the direct mercuration of 4-phenolsulfonic acid. In this electrophilic aromatic substitution reaction, the hydroxyl group acts as a potent activating ortho-, para-director, while the sulfonic acid group is a deactivating meta-director. This electronic guidance would predictably direct the incoming mercury electrophile to the position ortho to the hydroxyl group.

Exploration of Green Chemistry Principles in Organomercury Synthesis

The application of green chemistry principles to organometallic synthesis is a critical area of modern chemical research, aiming to reduce environmental impact and enhance safety. Current time information in Bangalore, IN. The synthesis of organomercury compounds, traditionally reliant on highly toxic reagents and energy-intensive conditions, presents a significant challenge and opportunity for the implementation of these principles. Current time information in Bangalore, IN.thieme-connect.deuou.ac.in

The twelve principles of green chemistry provide a framework for assessing and improving synthetic routes. wikiwand.comnih.gov Key considerations for the synthesis of this compound include:

Prevention of Waste: The foundational principle of green chemistry is to prevent waste generation rather than treating it after the fact. thieme-connect.de Traditional mercuration reactions may involve side reactions or incomplete conversions, leading to waste. uou.ac.in

Use of Less Hazardous Chemical Syntheses: Mercury and its compounds are notoriously toxic. nih.gov A primary goal of green chemistry is to design processes that use and generate substances with minimal toxicity. Current time information in Bangalore, IN.nih.gov This represents the most significant green chemistry challenge for any synthesis involving mercury. While replacing mercury entirely is the ultimate goal, "greening" existing processes by using less hazardous ancillary substances is a more immediate step. uou.ac.in

Designing Safer Chemicals: The inherent toxicity of the final organomercury product itself is a major concern that falls under this principle. Current time information in Bangalore, IN.

Safer Solvents and Auxiliaries: Many chemical transformations rely on organic solvents. Green approaches favor the use of water, supercritical fluids, or solvent-free conditions. The use of aqueous media for the mercuration of water-soluble substrates like 4-phenolsulfonic acid aligns well with this principle.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. wikiwand.com Many classic mercuration reactions require heating to proceed at a reasonable rate. libretexts.org The development of catalytic systems that could enable these reactions to occur under milder conditions is a key research objective.

The table below analyzes the proposed synthesis of this compound through the lens of selected green chemistry principles.

| Green Chemistry Principle | Application/Challenge in Organomercury Synthesis |

| 1. Waste Prevention | Optimizing reaction conditions to achieve near-quantitative conversion minimizes the formation of byproducts and unreacted starting materials. |

| 2. Atom Economy | The reaction of 4-phenolsulfonic acid with mercuric acetate generates acetic acid, reducing the atom economy. Using a mercury source like HgO could potentially lead to water as the only byproduct, improving atom economy. |

| 3. Less Hazardous Synthesis | The high toxicity of mercury(II) salts is a major deviation from this principle. Research into less toxic organometallic reagents is ongoing, though direct replacements for mercuration are not readily available. |

| 5. Safer Solvents | Utilizing water as a solvent for the mercuration of water-soluble phenolsulfonic acid is a significant green advantage over traditional organic solvents. |

| 6. Energy Efficiency | Developing a catalytic process (e.g., using a Lewis or Brønsted acid catalyst) could lower the activation energy, allowing the reaction to proceed at ambient temperature and reducing energy consumption. libretexts.org |

Chemoselectivity and Yield Optimization in Derivatization

Chemoselectivity refers to the ability of a reagent to react with one specific functional group in the presence of others. wikipedia.org This is paramount when performing subsequent reactions on a multifunctional molecule like this compound, which possesses three distinct reactive sites: the carbon-mercury bond, the phenolic hydroxyl group, and the sulfonic acid group. Optimizing reaction conditions to favor a single pathway is crucial for maximizing the yield of the desired derivative and simplifying purification.

Reactive Sites and Selective Transformations:

Carbon-Mercury (C-Hg) Bond: This is the characteristic functional group of an organomercurial. It is susceptible to cleavage by electrophiles. For instance, reaction with halogens like iodine or bromine provides a reliable method to introduce a halogen atom onto the aromatic ring, displacing the mercury. This is a common strategy for the synthesis of specifically substituted aryl halides.

Phenolic Hydroxyl (-OH) Group: The acidic proton of the phenol (B47542) can be removed by a base, and the resulting phenoxide can act as a nucleophile in reactions like etherification (Williamson synthesis) or esterification. These reactions can often be performed under conditions mild enough to leave the C-Hg bond intact.

Sulfonic Acid (-SO₃H) Group: This strong acid group can be converted into other functionalities. For example, reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can yield the corresponding sulfonyl chloride. This derivative is a versatile intermediate for producing sulfonamides (by reaction with amines) or sulfonate esters (by reaction with alcohols). However, the harshness of these reagents may risk cleaving the C-Hg bond, presenting a chemoselectivity challenge.

Strategies for Optimization:

Reagent Selection: The choice of reagent is critical. For reducing a carbonyl group in the presence of an ester, a mild reducing agent like sodium borohydride (B1222165) would be chosen over the more reactive lithium aluminum hydride. wikipedia.org Similarly, for derivatizing this compound, a selective reagent is key. For example, organic mercury compounds are known to have a high affinity for sulfur, allowing for chemoselective reactions with thiols. nih.gov

Control of Reaction Conditions: Parameters such as temperature, pH, and solvent can dramatically influence the reaction outcome. A reaction at the hydroxyl group might be favored under basic conditions, while reactions at the C-Hg bond are often promoted by acidic catalysts.

Use of Protecting Groups: In cases where selectivity is difficult to achieve, a protecting group can be temporarily installed on one functional group to prevent it from reacting. For example, the hydroxyl group could be protected as an ether before attempting to convert the sulfonic acid to a sulfonyl chloride. However, the use of protecting groups adds steps to the synthesis and generates more waste, which is discouraged by green chemistry principles. wikiwand.com

The following table outlines potential chemoselective derivatization reactions for this compound.

| Target Functional Group | Desired Transformation | Reagent(s) | Expected Chemoselectivity & Optimization Comments |

| C-Hg Bond | Iododemercuration | I₂ (Iodine) | High selectivity for the C-Hg bond is expected. This is a standard and reliable reaction for organomercurials. Yields are typically high. |

| -OH Group | Etherification | CH₃I, K₂CO₃ | Under mild basic conditions (Williamson ether synthesis), this reaction should be highly selective for the phenolic hydroxyl group without affecting the C-Hg or sulfonate moieties. |

| -OH Group | Esterification | Acetyl Chloride, Pyridine | Acylation is selective for the hydroxyl group. Pyridine acts as a base to neutralize the HCl byproduct. The C-Hg bond is generally stable to these conditions. |

| -SO₃H Group | Sulfonyl Chloride Formation | PCl₅ or SOCl₂ | These are harsh reagents that may also cleave the C-Hg bond. Optimization would involve careful control of temperature and reaction time to favor sulfonyl chloride formation. Use of a protected phenol might be necessary for high yields. |

| -SO₃H Group | Sulfonamide Formation | 1. SOCl₂ 2. R₂NH (Amine) | A two-step process where the selectivity challenges of the first step determine the overall success. The second step is typically high-yielding and selective for the sulfonyl chloride intermediate. |

Advanced Characterization Techniques for Organomercury Sulfonate Structures

Spectroscopic Analysis Methodologies

Spectroscopic techniques are paramount in determining the molecular architecture of organomercury compounds. They probe different aspects of the molecule, from the nuclear environment to vibrational modes and electronic transitions, providing a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. news-medical.net For Hydroxy(4-sulfophenyl)mercury, both ¹H and ¹³C NMR provide critical data on the arrangement of atoms and the chemical environment of the nuclei. upi.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of chemically distinct proton environments and their neighboring protons. savemyexams.com In the case of a 4-substituted (para) phenyl ring, the aromatic protons typically appear as a characteristic set of doublets, often referred to as an AA'BB' system, due to the symmetry of the molecule. news-medical.net The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonate group and the mercury atom. The integration of the peak areas confirms the number of protons in each environment. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. upi.edu It distinguishes between the different carbon atoms in the phenyl ring. The carbon atom directly bonded to the mercury (C-Hg) exhibits a characteristic chemical shift. Similarly, the carbon attached to the sulfonate group (C-S) and the other aromatic carbons can be identified. rsc.org The symmetry of the para-substituted ring results in four distinct carbon signals for the six aromatic carbons. news-medical.net Chemical shifts are reported relative to a standard like tetramethylsilane (B1202638) (TMS). ucsb.edu

Table 1: Predicted NMR Data for this compound Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is estimated based on related structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic H (ortho to -SO₃H) | ~7.8 - 8.0 | Doublet | Protons adjacent to the electron-withdrawing sulfonate group are deshielded and appear downfield. |

| Aromatic H (ortho to -HgOH) | ~7.2 - 7.4 | Doublet | Protons adjacent to the mercury group. |

| Hydroxyl H (-OH) | Variable | Singlet (broad) | Position is highly dependent on concentration, temperature, and solvent. |

| ¹³C NMR | |||

| C-SO₃H | ~145 - 150 | Singlet | The carbon atom bearing the sulfonate group. |

| C (ortho to -SO₃H) | ~128 - 132 | Singlet | |

| C (ortho to -HgOH) | ~135 - 140 | Singlet | |

| C-HgOH | ~155 - 165 | Singlet | The carbon atom bonded to mercury is significantly deshielded. |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. For this compound, the FT-IR spectrum would display characteristic absorption bands for the sulfonate, hydroxyl, and organomercury moieties.

Key vibrational modes include:

Sulfonate Group (-SO₃H): Strong and characteristic stretching vibrations for the S=O bonds are expected in the 1250-1150 cm⁻¹ and 1070-1010 cm⁻¹ regions. The S-O single bond stretch also appears in the fingerprint region.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending bands can help confirm the para-substitution pattern.

Organomercury Bond (C-Hg): The C-Hg stretching vibration is typically weak and found in the far-infrared region, often below 600 cm⁻¹.

Hydroxyl Group (-OH): A broad absorption band is expected in the high-frequency region of 3600-3200 cm⁻¹, characteristic of the O-H stretch.

Table 2: Key FT-IR Vibrational Frequencies for this compound Data compiled from typical values for related functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium |

| Sulfonate (SO₃) | Asymmetric S=O Stretch | 1250 - 1150 | Strong |

| Sulfonate (SO₃) | Symmetric S=O Stretch | 1070 - 1010 | Strong |

| C-S Bond | C-S Stretch | 800 - 650 | Medium |

| C-Hg Bond | C-Hg Stretch | < 600 | Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. youtube.com For aromatic compounds like this compound, the primary electronic transitions observed are π→π* transitions associated with the benzene (B151609) ring. acs.org

The presence of the mercury atom and the sulfonate group as substituents on the phenyl ring influences the energy of these transitions, causing shifts in the wavelength of maximum absorbance (λmax). The conjugation of the phenyl ring with the mercury atom can lead to a bathochromic (red) shift compared to unsubstituted benzene. The analysis of the UV-Vis spectrum helps in understanding the electronic conjugation within the molecule. unt.educopernicus.org The absorption spectrum is typically recorded in a suitable solvent, such as water, owing to the solubility imparted by the sulfonate group.

Table 3: Typical Electronic Transition Data for Phenyl-Substituted Aromatics

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 250 - 290 | High | Associated with the conjugated π-system of the aromatic ring. The exact position is sensitive to substitution. |

| n → π | > 300 | Low | May be observed due to non-bonding electrons on the oxygen atoms of the sulfonate and hydroxyl groups, but often obscured by the more intense π→π* band. youtube.com |

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for polar, water-soluble compounds like this compound. nih.gov

In a typical ESI-MS experiment, the analysis would reveal the molecular ion peak, allowing for precise mass determination. A key diagnostic feature is the characteristic isotopic distribution pattern of mercury, which has several stable isotopes. acs.org The fragmentation pattern observed in MS/MS experiments provides valuable structural information. rsc.org Common fragmentation pathways for organomercury compounds include:

Cleavage of the C-Hg bond: This is a dominant fragmentation pathway, leading to the formation of an aryl cation and a mercury-containing radical, or vice-versa. rsc.orgmsu.edu

Loss of Functional Groups: Fragments corresponding to the loss of the hydroxyl group (-OH) or the entire sulfonate group (-SO₃H) can be observed. libretexts.orglibretexts.org

Extrusion of Mercury: In some diarylmercury compounds, the extrusion of the mercury atom from the parent ion can occur. rsc.org

Table 4: Expected Mass Spectrometry Fragments for this compound Based on the molecular formula C₆H₅HgO₄S and common fragmentation patterns of organometallic compounds. chemguide.co.uk

| Ion Fragment | m/z (for most abundant isotopes) | Description |

| [M - H]⁻ | 395 | Deprotonated molecular ion (negative ion mode). |

| [M - OH]⁺ | 379 | Loss of the hydroxyl radical. |

| [C₆H₄SO₃H]⁺ | 157 | Loss of HgOH. |

| [C₆H₅Hg]⁺ | 279 | Loss of the sulfonate group and hydroxyl group. |

| [Hg]⁺ | 202 | Elemental mercury ion, showing its characteristic isotopic pattern. |

X-ray Fluorescence (XRF) is a rapid, non-destructive analytical technique used to determine the elemental composition of materials. crb-gmbh.com It is particularly effective for detecting heavy elements like mercury. azom.comolympianwatertesting.com When a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and become excited, causing them to emit secondary (or fluorescent) X-rays. azom.com Each element emits X-rays at a characteristic energy, allowing for their identification and quantification. crb-gmbh.com

For a sample of this compound, XRF analysis would provide:

Qualitative Analysis: Unambiguous confirmation of the presence of mercury (Hg) and sulfur (S).

Quantitative Analysis: Determination of the concentration or relative amount of mercury in the sample. thermofisher.com

This technique is valuable for screening and quality control, as it requires minimal sample preparation and provides results quickly. tdl.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns (LC-MS, ESI-MS)

Electrochemical Characterization Protocols

Electrochemical methods are used to investigate the redox properties of electroactive species. news-medical.netasdlib.org Organomercury compounds are electroactive, and techniques like polarography and voltammetry can be applied to study the behavior of this compound. vulcanchem.com These methods typically involve a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution. news-medical.net

Studies using techniques such as differential pulse polarography and cyclic voltammetry at mercury electrodes can provide detailed information on:

Redox Potentials: The potentials at which the mercury center is oxidized or reduced.

Reaction Mechanisms: The number of electrons transferred in the redox processes and the kinetics of the reaction.

pH Dependence: The influence of pH on the electrochemical behavior, which is particularly relevant due to the presence of the acidic sulfonate and hydroxyl groups. vulcanchem.com

Surface Interactions: The adsorption and desorption behavior of the compound on the electrode surface can be characterized. researchgate.net

The electroactivity of the compound makes these techniques highly sensitive for its detection and quantification in various media. vulcanchem.com

Voltammetric Techniques for Redox Behavior

Voltammetric methods are crucial for investigating the electrochemical properties of this compound. vulcanchem.com Techniques such as differential pulse polarography and cyclic voltammetry provide detailed insights into its oxidation and reduction processes.

Differential Pulse Polarography (DPP):

Differential pulse polarography is a sensitive electrochemical technique used to study the oxidation behavior of compounds at a mercury electrode. vulcanchem.comeurasianjournals.com In this method, pulses of constant amplitude are superimposed on a steadily increasing DC potential. inflibnet.ac.in The current is measured twice during the lifetime of each mercury drop, just before the pulse and at the end of the pulse. This approach effectively minimizes the contribution of the charging current, thereby enhancing the sensitivity for detecting redox events. inflibnet.ac.indu.ac.in For organomercury compounds like this compound, DPP can be employed to investigate their behavior under various pH conditions. vulcanchem.com The electroactivity of the C-Hg bond makes this technique particularly suitable for its analysis. vulcanchem.com

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful and widely used electrochemical technique to study the reduction and oxidation processes of molecular species. researchgate.netals-japan.com In a CV experiment, the potential of a working electrode is scanned linearly in a triangular waveform, and the resulting current is measured. als-japan.com This allows for the investigation of the chemical reactivity of the species involved in the electrode reactions. cam.ac.uk

When applied to compounds like this compound, CV can reveal information about the electron transfer kinetics and the stability of the resulting oxidized or reduced forms. The shape of the cyclic voltammogram, including the peak potentials and peak currents, provides valuable data on the electrochemical mechanism. For instance, the separation between the anodic and cathodic peak potentials (ΔEp) can indicate the reversibility of the electron transfer process. als-japan.com The electrochemical reduction of related sulfonated azo compounds has been identified as an ECE (Electron transfer-Chemical reaction-Electron transfer) process, leading to the cleavage of the azo bond. researchgate.net

| Technique | Principle | Key Information Obtained |

| Differential Pulse Polarography (DPP) | Superimposition of potential pulses on a linear voltage ramp applied to a dropping mercury electrode. | High sensitivity detection of redox potentials, study of electrochemical behavior at varying pH. vulcanchem.cominflibnet.ac.indu.ac.in |

| Cyclic Voltammetry (CV) | Linear sweep of potential in a triangular waveform at a stationary electrode. | Characterization of redox processes, determination of electron transfer kinetics, investigation of reaction mechanisms (e.g., ECE). researchgate.netals-japan.comcam.ac.uk |

Crystallographic Analysis for Solid-State Molecular Structure

Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to elucidating its chemical and physical properties. Crystallographic analysis, particularly X-ray diffraction, stands as the definitive method for determining the solid-state molecular structure of crystalline compounds.

X-ray Diffraction Studies of this compound and its Derivatives

In the context of this compound, an XRD analysis would be expected to reveal the linear C-Hg-O arrangement, the conformation of the phenyl ring, and the geometry of the sulfonate group. Furthermore, it would elucidate the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl and sulfonate groups, which would govern the packing of the molecules in the crystal.

| Parameter | Description | Expected Information for this compound |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Provides the fundamental packing parameters of the molecule in the solid state. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Defines the overall symmetry of the crystal structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Would confirm the linear geometry around the mercury atom and the structure of the organic ligand. |

| Intermolecular Interactions | Non-covalent interactions between molecules, such as hydrogen bonds and van der Waals forces. | Would detail how the hydroxyl and sulfonate groups participate in forming the crystal lattice. |

Coordination Chemistry and Ligand Properties of Hydroxy 4 Sulfophenyl Mercury

Fundamental Theories of Coordination Chemistry Relevant to Mercury Complexes

The bonding in mercury(II) complexes, which are characterized by a d¹⁰ electron configuration, can be described by several fundamental theories. These theories provide a framework for understanding the geometry, stability, and electronic structure of compounds involving hydroxy(4-sulfophenyl)mercury.

Alfred Werner's revolutionary theory, developed in the late 19th century, proposed that metal ions possess two types of valencies: a primary valency (oxidation state) and a secondary valency (coordination number). libretexts.orgunacademy.com This concept remains central to modern coordination chemistry. acs.orgaakash.ac.in

Primary Valency: This corresponds to the oxidation state of the central metal ion and is satisfied by anions. aakash.ac.in For mercury in most complexes, this is +2.

Secondary Valency: This is the coordination number, which dictates the number of ligands directly bonded to the metal center. It is satisfied by either neutral molecules or anions and determines the geometry of the complex. unacademy.comaakash.ac.in

Mercury(II) is known for its flexible coordination sphere, commonly exhibiting coordination numbers of 2, 3, and 4, though higher numbers are possible, especially with multidentate ligands. researchgate.netlibretexts.orgrsc.org A coordination number of two is particularly common for d¹⁰ metal ions like Hg²⁺. libretexts.org The application of Werner's theory allows for the prediction of different complex formulations and their resultant properties, such as their behavior in solution. aakash.ac.in For instance, in a hypothetical scenario where this compound acts as a ligand to another metal center, Werner's theory would help in formulating the resulting coordination compound.

| Postulate | Application to a Hypothetical Hg(II) Complex |

| Primary Valency (Oxidation State) | In a simple complex like [HgCl₄]²⁻, the primary valency of mercury is +2, satisfied by the charges of the four chloride ions. |

| Secondary Valency (Coordination Number) | The secondary valency is 4, satisfied by the four chloride ligands directly bonded to the Hg(II) center. libretexts.org |

| Spatial Arrangement | The four ligands arrange themselves in a specific geometry (typically tetrahedral for coordination number 4) around the central Hg(II) ion. nih.gov |

Valence Bond Theory (VBT) describes the formation of coordinate bonds as the result of the overlap between filled ligand orbitals and empty hybrid orbitals on the central metal ion. matanginicollege.ac.inbrahmanandcollege.org.in The type of hybridization determines the geometry of the complex. For Hg(II), a d¹⁰ ion, the (n-1)d orbitals are full. Therefore, it utilizes its outer ns, np, and sometimes nd orbitals for hybridization. matanginicollege.ac.in

Common hybridization schemes for Hg(II) include:

sp hybridization: Leads to a linear geometry (coordination number 2).

sp² hybridization: Results in a trigonal planar geometry (coordination number 3). brahmanandcollege.org.in

sp³ hybridization: Gives a tetrahedral geometry (coordination number 4). brahmanandcollege.org.in

| Coordination Number | Hybridization | Geometry | Example Ion |

| 2 | sp | Linear | [Hg(CN)₂] |

| 3 | sp² | Trigonal Planar | [HgI₃]⁻ libretexts.orgbrahmanandcollege.org.in |

| 4 | sp³ | Tetrahedral | [HgCl₄]²⁻ |

Crystal Field Theory (CFT) , while powerful for d-block transition metals with partially filled d-orbitals, has limited application to d¹⁰ ions like Hg(II). CFT explains bonding in terms of electrostatic interactions between the metal ion and the ligands, which causes the d-orbitals to split in energy. However, since all five d-orbitals in Hg(II) are completely filled, there is no net Crystal Field Stabilization Energy (CFSE) to be gained by d-orbital splitting. Therefore, CFT cannot explain the preference for specific geometries in mercury(II) complexes, making VBT and Molecular Orbital Theory more suitable for this purpose.

Molecular Orbital (MO) theory provides the most comprehensive description of bonding in coordination compounds by considering the linear combination of atomic orbitals (LCAO) from both the metal and the ligands to form molecular orbitals (bonding, antibonding, and non-bonding). numberanalytics.comuoanbar.edu.iq

For a mercury(II) complex, the relevant metal orbitals are the filled 5d and the empty 6s and 6p orbitals. These combine with ligand group orbitals of appropriate symmetry. unt.edulibretexts.org The resulting MO diagram shows that the bonding orbitals are primarily ligand in character and are filled, while the antibonding orbitals have more metal character. libretexts.org The filled 5d orbitals of mercury are relatively low in energy and can be considered largely non-bonding or participate in weak interactions, unless strong π-acceptor ligands are present.

Post-Hartree-Fock calculations on mercury complexes have shown that the electronic transitions observed in spectra are directly correlated to the empty densities of states and the occupations of the hybridized Hg 6s and 5d valence orbitals. researchgate.net This approach is particularly useful for understanding the electronic structure and the nature of the covalent bonding in mercury complexes, including those involving sulfur-containing ligands, which are analogous to the sulfonate group in this compound. unt.eduresearchgate.net

Valence Bond Theory and Crystal Field Theory in Explaining Mercury-Ligand Bonding

Complex Formation and Chelation Dynamics

The formation of stable complexes is driven by the interaction between a metal center and its ligands. When a single ligand binds to a metal through more than one donor atom, it is known as chelation, a process that typically results in enhanced stability. wikipedia.orgbritannica.com

Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal ion. byjus.comaskfilo.comfiveable.me Ligands can be monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.orglibretexts.org Bidentate and polydentate ligands are also called chelating agents. wikipedia.org

The molecule this compound can itself be considered a potential ligand for another metal center. Its potential for chelation depends on which of its functional groups can act as electron-pair donors. The primary donor atoms in this molecule are the oxygen atoms of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups.

Monodentate Binding: The ligand could bind through just one of the sulfonate oxygens or the hydroxyl oxygen.

Bidentate Chelation: The ligand could potentially form a chelate ring by binding through both the hydroxyl oxygen and one of the sulfonate oxygens. The stability of the resulting chelate is highly dependent on the size of the ring formed; 5- and 6-membered rings are generally the most stable. britannica.combyjus.com

The C-Hg bond is quite stable, meaning the phenylmercury (B1218190) portion would likely remain intact. researchgate.net The sulfonate group is a polar, negatively charged group, while the hydroxyl group is a weaker, neutral donor. The presence of the mercury atom and the phenyl ring would create significant steric constraints that influence how this molecule could approach and bind to another metal center.

| Potential Donor Site(s) | Denticity | Binding Mode | Notes |

| One oxygen from -SO₃⁻ group | Monodentate | Terminal | Most straightforward binding mode. |

| Oxygen from -OH group | Monodentate | Terminal | Weaker donor than the sulfonate group. |

| One oxygen from -SO₃⁻ and the -OH oxygen | Bidentate | Chelating | Formation of a chelate ring. Stability would depend on the resulting ring size and steric factors. |

The final structure of a coordination compound is a result of the interplay between the "inorganic unit" (the metal ion and its preferred geometry) and the "organic unit" (the ligands with their steric and electronic properties). rsc.org

For mercury(II) complexes, the inorganic component—the Hg(II) ion—has a flexible coordination sphere but often favors linear, trigonal, or tetrahedral geometries. researchgate.netijcrt.orguzh.ch However, the organic ligand can significantly influence or distort this preferred geometry. rsc.org Research on various mercury(II) halide complexes has demonstrated that while the inorganic part plays a predominant role, the organic ligand can alter the coordination sphere through steric hindrance, electronic effects, or by promoting specific intermolecular interactions. rsc.orgmdpi.com

In the context of this compound, if it were to coordinate to another metal or if other ligands were to coordinate to its mercury center, the bulky and electronically distinct sulfophenyl group would be a major influencing factor. Its size could prevent the close packing of other ligands, leading to distorted geometries. For example, in many tetracoordinated Hg(II) complexes, the geometry is often a distorted tetrahedron or a seesaw shape rather than a perfect tetrahedron, a deviation that can be attributed to the nature of the ligands. nih.gov The organic backbone can thus be used to engineer the final supramolecular assembly of coordination compounds. researchgate.net

Studies on Coordination Number and Geometry of Mercury(II) Centers in Diverse Complexes

The coordination chemistry of mercury(II) is characterized by its remarkable flexibility, accommodating a wide range of coordination numbers and geometries. This versatility is influenced by factors such as the nature of the ligands, the counter-ions present, and the solvent system used during complex formation. mdpi.com While specific structural and detailed spectroscopic studies on complexes of this compound are not extensively available in the surveyed literature, its coordination behavior can be inferred by examining related organomercury compounds, particularly those containing phenyl and sulfonate functionalities.

Mercury(II) complexes commonly exhibit coordination numbers ranging from two to eight, with two, three, and four being the most frequent. mdpi.comresearchgate.net The electronic configuration of Hg(II) (a d¹⁰ ion) and its large ionic radius contribute to its ability to adopt various coordination environments.

Expected Coordination Geometries:

Based on the general principles of mercury(II) coordination chemistry, the this compound ligand, acting as a monodentate or potentially bidentate ligand, could lead to several possible geometries in its complexes. The presence of the sulfonate group (SO₃⁻) introduces a potential coordination site through one of its oxygen atoms, in addition to the mercury-carbon bond of the phenyl ring.

Linear Geometry (Coordination Number 2): In many simple organomercury compounds of the type R-Hg-X, where R is an organic substituent and X is an anion or another ligand, a linear geometry is observed. This is a characteristic feature of two-coordinate mercury(II).

Trigonal Planar/T-shaped Geometry (Coordination Number 3): Three-coordinate mercury(II) complexes are also known, often adopting a trigonal planar or a distorted T-shaped geometry. This can occur with the addition of another ligand to a linear R-Hg-X species.

Tetrahedral Geometry (Coordination Number 4): Four-coordination is very common for mercury(II), typically resulting in a tetrahedral geometry. In the case of this compound, this could involve the primary Hg-C bond, and coordination to three other ligands, which could be solvent molecules, anions, or other donor atoms from adjacent ligands. Studies on other mercury(II) halide complexes have shown distorted tetrahedral geometries. mdpi.com

Higher Coordination Numbers: While less common for simple organomercury compounds, coordination numbers of five (trigonal bipyramidal or square pyramidal), six (octahedral), and even higher are possible, especially with polydentate ligands or in the solid state where intermolecular interactions can increase the coordination number of the mercury center. mdpi.com For instance, the solvent can play a crucial role in determining the final dimensionality and coordination number of mercury(II) complexes. mdpi.com

Influence of the Sulfonate Group:

The sulfonate group is generally considered a weak coordinating ligand. However, its oxygen atoms can coordinate to the mercury(II) center, potentially leading to the formation of polynuclear or polymeric structures through bridging interactions. Research on mercury(II) complexes with other sulfur-containing ligands has demonstrated the diverse structural possibilities.

Research Findings from Related Systems:

While direct crystallographic or spectroscopic data for this compound complexes is scarce in the reviewed literature, studies on analogous systems provide valuable insights. For example, research on organomercury compounds containing azo-substituted phenyl sulfonic acid has been reported, where the synthesis of compounds like 2-(2-mercury chloride-4-X- phenyl azo)-4-acetamido phenol (B47542) (where X = sulfonic acid) has been described. researchgate.netresearchgate.net Although these studies focus on the synthesis and characterization of the ligands and their complexes with other metals, they confirm the viability of incorporating a sulfonated phenyl group into an organomercury framework. researchgate.netresearchgate.net

Furthermore, studies on mercury(II) complexes with tetrakis(4-sulfonatophenyl)porphyrin (H₂tpps⁴⁻) have shown the formation of a stable 2:1 mercury(II) porphyrin complex. researchgate.net EXAFS (extended X-ray absorption fine structure) analysis of this complex in aqueous solution revealed a Hg–N bond length of 215(2) pm. researchgate.net This demonstrates the ability of sulfonated phenyl ligands to form stable complexes with mercury(II) in which the metal center is coordinated by other donor atoms.

The table below summarizes the expected coordination numbers and geometries for hypothetical complexes of this compound based on the general coordination chemistry of mercury(II).

| Coordination Number | Geometry | Potential Ligand Arrangement (L = this compound) |

| 2 | Linear | [L-Hg-X] (X = halide, etc.) |

| 3 | Trigonal Planar | [L-Hg-X₂]⁻ |

| 4 | Tetrahedral | [L-Hg-X₃]²⁻ or [L-Hg(Solvent)₃]ⁿ⁺ |

| >4 | Trigonal Bipyramidal, Square Pyramidal, Octahedral | May involve bridging by the sulfonate group or coordination to polydentate co-ligands. |

It is important to note that the actual coordination number and geometry in any given complex of this compound would need to be determined experimentally using techniques such as single-crystal X-ray diffraction and various spectroscopic methods (e.g., NMR, IR, and Raman).

Theoretical and Computational Chemistry Studies of Hydroxy 4 Sulfophenyl Mercury

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. ufl.edu DFT methods are used to determine molecular geometries, energies, and a host of other properties that govern chemical behavior. csic.es Studies on organomercury compounds often employ DFT to elucidate their structure and reactivity. researchgate.netacs.org

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations are highly effective for this purpose. nih.gov For organomercury compounds, these calculations can accurately predict bond lengths, bond angles, and dihedral angles.

In studies of related mercurated sulpha compounds, geometry optimizations were performed using software packages like Material Studio with the DMol3 module. ekb.eg These calculations reveal that in many organomercury(II) compounds, the mercury atom favors a linear coordination geometry. For instance, in a related mercurated Schiff base, the C-Hg-Cl bond angle was found to be 177.77°, very close to the ideal 180° of linear geometry. semanticscholar.org This linearity is a common feature in two-coordinate mercury complexes. nih.gov The optimization process confirms the stability of the synthesized compounds, as indicated by their negative molecular orbital energy values. ekb.eg

The electronic structure of mercury-containing molecules is complex. For crystalline mercury, relativistic effects are significant and influence the energy of the d-band. chemrxiv.org In organomercury compounds, DFT calculations help in understanding the charge distribution and the nature of the mercury-carbon and mercury-heteroatom bonds. acs.orgnih.gov

Table 1: Predicted Structural Parameters for a Representative Organomercury Sulpha Compound This table illustrates typical output from a geometry optimization calculation. The values are based on findings for structurally similar compounds. semanticscholar.org

| Parameter | Value |

| Bond Angle (C-Hg-X) | ~177-180° |

| Coordination Geometry | Linear |

| Hybridization (Hg) | sp |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. ijarset.comscielo.org.mx The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.egnih.gov A smaller gap suggests higher reactivity and lower stability. ijarset.comchimicatechnoacta.ru

Table 2: Frontier Orbital Energies and Energy Gap for a Representative Organomercury Sulpha Compound Data is derived from DFT calculations on analogous compounds reported in the literature. ekb.eg

| Parameter | Energy (eV) | Interpretation |

| E(HOMO) | -5.98 | Electron-donating ability |

| E(LUMO) | -1.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.83 | Chemical stability and reactivity |

Electronic Structure and Molecular Geometry Optimizations

Quantum Chemical Parameter Derivations and Interpretations

From the fundamental energies of the frontier orbitals (HOMO and LUMO), a range of quantum chemical parameters can be derived to provide a more detailed picture of chemical reactivity. scielo.org.mxchimicatechnoacta.ruresearchgate.net These descriptors are calculated using the following relationships, in accordance with Koopmans' theorem: rasayanjournal.co.in

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = -χ = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron configuration; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.comchimicatechnoacta.ruElectronegativity (χ) describes the ability of a molecule to attract electrons. scielo.org.mx The electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons, indicating its capacity to act as an electrophile. rasayanjournal.co.in

Calculations on related organomercury compounds show they are relatively stable, which corresponds to a higher value of chemical hardness and a lower value of chemical softness. researchgate.netekb.eg

Table 3: Derived Quantum Chemical Parameters for a Representative Organomercury Sulpha Compound Values are calculated based on the HOMO/LUMO energies listed in Table 2.

| Parameter | Symbol | Calculated Value (eV) | Interpretation |

| Ionization Potential | I | 5.98 | Energy required to remove an electron |

| Electron Affinity | A | 1.15 | Energy released when an electron is added |

| Electronegativity | χ | 3.565 | Ability to attract electrons |

| Chemical Hardness | η | 2.415 | Resistance to electron cloud deformation |

| Chemical Softness | S | 0.207 | Reciprocal of hardness, indicates reactivity |

| Chemical Potential | µ | -3.565 | Escaping tendency of electrons |

| Electrophilicity Index | ω | 2.63 | Capacity to accept electrons (electrophilic power) |

Molecular Dynamics and Reaction Mechanism Prediction Studies

While DFT provides insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, including its interactions with solvent molecules and its conformational flexibility. diva-portal.orgnih.govnih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to generate a trajectory of the system over time, offering a dynamic picture of molecular behavior. nih.gov For Hydroxy(4-sulfophenyl)mercury, MD simulations could be used to study its hydration shell in aqueous solution, its aggregation potential, and its interaction with biological macromolecules. mdpi.comescholarship.org However, specific MD studies for this compound were not identified in the searched literature.

The prediction of reaction mechanisms is another advanced application of computational chemistry. ufl.edusmu.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products, including the structures of any transition states and intermediates. nsf.gov The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. For organomercury compounds, a key reaction is the protolytic cleavage of the Hg-C bond. nih.gov Computational studies could predict the mechanism and kinetics of such reactions for this compound. For example, quantum chemistry calculations have been successfully used to predict the atmospheric fate of mercury compounds by modeling their photolysis and subsequent reactions with other atmospheric species. Such an approach could be applied to understand the environmental transformations or metabolic pathways of the title compound.

Applications in Analytical Chemistry and Materials Science Non Biological/non Clinical Focus

Development of Chemosensors for Specific Metal Ion Detection

The detection of heavy metal ions is crucial for environmental monitoring. Chemosensors designed for this purpose rely on specific molecular frameworks that can selectively interact with target ions and produce a measurable signal. questjournals.org While research may not focus exclusively on Hydroxy(4-sulfophenyl)mercury, the principles apply to the design of sensors for mercury ions (Hg²⁺) in general. questjournals.orgnih.gov

Selective recognition is the foundational principle of a chemosensor, wherein a receptor molecule is designed to bind preferentially with a specific analyte, such as a metal ion. acs.org For mercury ions, this often involves ligands containing soft donor atoms like sulfur, which have a high affinity for the soft acid Hg²⁺. The molecular structure of a compound like this compound, containing a sulfur-containing sulfophenyl group, provides a basis for such selective interaction.

Signal transduction is the process that converts the binding event into an observable output. Common transduction mechanisms include:

Fluorescence: The binding of the metal ion can either quench (turn-off) or enhance (turn-on) the fluorescence of the sensor molecule. questjournals.orgmdpi.com

Colorimetry: The interaction can cause a distinct color change visible to the naked eye. researchgate.net

Electrochemical Changes: The binding event can alter the electrochemical properties of the sensor, which can be measured as a change in current or potential.

The design of effective chemosensors aims for high selectivity and sensitivity, allowing for the detection of trace amounts of a target ion even in the presence of other competing ions. researchgate.netresearchgate.net

The observable changes in color or light emission from a chemosensor upon binding to a metal ion are governed by specific photophysical mechanisms. Two prominent mechanisms in fluorescent sensors for mercury are:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and the fluorophore (the part of the molecule that fluoresces) are separate components. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to a metal ion like Hg²⁺, the electron transfer is blocked, "turning on" the fluorescence. nih.govmdpi.com

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the fluorophore's emission is initially low due to internal molecular rotations or vibrations that dissipate energy. When the sensor molecule chelates a metal ion, its structure becomes more rigid. This rigidity restricts the non-radiative decay pathways, leading to a significant increase in fluorescence intensity. nih.gov

Colorimetric sensors often rely on the aggregation of nanoparticles or changes in the electronic structure of an organic dye upon ion binding. For instance, the interaction with a metal ion can alter the conjugation of a molecule, shifting its absorption spectrum and thus changing its color. nih.gov The stoichiometry of the complex formed between the sensor and the metal ion, often determined to be 1:1 or 1:2, is crucial for understanding the sensor's response and sensitivity. nih.gov

Principles of Selective Recognition and Signal Transduction

Role in Speciation Analysis Methodologies

Speciation analysis, which involves the identification and quantification of different chemical forms of an element, is critical because the toxicity and mobility of elements like mercury depend heavily on their chemical form. frontiersin.organalytik-jena.com Organomercury compounds are central to the development of methods for mercury speciation.

Solid-phase extraction (SPE) is a widely used technique to isolate and preconcentrate analytes from a sample matrix, thereby increasing detection sensitivity. nih.govcore.ac.uk Polymeric materials can be functionalized with specific chemical groups to selectively adsorb target species.

For mercury speciation, sorbents are often modified with thiol-containing ligands (like L-cysteine or mercapto-functionalized groups) due to sulfur's high affinity for mercury. nih.govrsc.org A compound like this compound could theoretically be immobilized on a polymeric support, such as silica (B1680970) or polystyrene-divinylbenzene, to create a sorbent for capturing other mercury species or related analytes. The process typically involves passing a liquid sample through a cartridge packed with the functionalized polymer, which retains the target analytes. The analytes are later eluted with a small volume of a suitable solvent for analysis. nih.gov This approach offers high enrichment factors and is effective for analyzing samples with very low concentrations of the target species. rsc.orgconicet.gov.ar

Table 1: Examples of Solid-Phase Extraction Methods for Mercury Speciation

| Sorbent Material | Target Analytes | Sample Type | Enrichment Factor | Reference |

|---|---|---|---|---|

| Zwitterion-functionalized polymer microspheres (ZPMs) | Hg(II), MeHg, EtHg | Not specified | High | frontiersin.org |

| Dowex M-41 resin | Hg(II), CH₃HgCl | Hydrochloric/chloride media | N/A (Separation) | nih.gov |

| Dithizone immobilized on C18 | MeHg, PhHg, Hg(II) | Water | 200 | capes.gov.br |

| Fe₃O₄@SiO₂@γ-MPTS nanoparticles | Hg²⁺, MeHg⁺, PhHg⁺ | Water, Fish | High | nih.gov |

| Poly-L-methionine functionalized MWCNTs | Hg(II), MeHg | Dietary Supplements | 190 | rsc.org |

To achieve detailed speciation, SPE is often coupled with powerful analytical techniques. A hyphenated system combining High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a state-of-the-art method for mercury speciation. frontiersin.orgingeniatrics.com

In this setup, the different mercury species extracted and preconcentrated by SPE are first separated based on their interaction with an HPLC column (typically a C18 reverse-phase column). nih.gov The mobile phase often contains a complexing agent like L-cysteine or 2-mercaptoethanol (B42355) to ensure the stability of the mercury species during separation. frontiersin.orgingeniatrics.com After separation, the eluent from the HPLC is introduced directly into the ICP-MS, which atomizes and ionizes the sample, allowing for highly sensitive, element-specific detection and quantification of each mercury species as it exits the column. analytik-jena.com This combination provides the low detection limits necessary for environmental and food analysis. frontiersin.orgnih.gov

Table 2: Typical Parameters for Mercury Speciation using HPLC-ICP-MS

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reverse Phase C18 | analytik-jena.comnih.govingeniatrics.com |

| Mobile Phase Composition | Mixture of L-cysteine, 2-mercaptoethanol, and methanol | frontiersin.orgrsc.orgingeniatrics.com |

| Detection Technique | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | frontiersin.organalytik-jena.comnih.gov |

| Typical Analytes | Inorganic mercury (Hg²⁺), Methylmercury (B97897) (MeHg⁺), Ethylmercury (EtHg⁺), Phenylmercury (B1218190) (PhHg⁺) | frontiersin.orgnih.govresearchgate.net |

| Detection Limits | Low ng/L range | analytik-jena.comnih.gov |

Utilization in Polymeric Materials for Solid-Phase Extraction and Preconcentration

Catalytic Applications in Organic Transformations

Transition metal complexes are widely employed as catalysts in a vast array of organic transformations. amazonaws.com While organomercury compounds have historical significance in organic synthesis, their use as catalysts in modern organic chemistry is limited compared to other transition metals like palladium, rhodium, or ruthenium. Research into the synthesis of new organomercury compounds continues, such as the preparation of mercurated sulpha compounds via the reaction of aminobenzenesulfonic acid with mercuric(II) acetate (B1210297). researchgate.net However, specific, contemporary catalytic applications for this compound in organic transformations are not extensively documented in recent literature. The focus in catalysis has largely shifted to less toxic and more environmentally benign metal catalysts. researchgate.netrsc.org

Environmental Transformation and Chemical Fate Studies Mechanistic Focus, Excluding Toxicity

Abiotic Transformation Pathways in Environmental Media

The transformation of Hydroxy(4-sulfophenyl)mercury in the environment is driven by non-biological processes, primarily through interactions with light and water. These reactions can alter the compound's structure and, consequently, its environmental behavior.

Photochemical Degradation Mechanisms and Photoreactivity

Photochemical degradation, initiated by the absorption of sunlight, represents a significant transformation pathway for many mercury compounds. While specific studies on this compound are limited, the general principles of organomercury photochemistry suggest that the carbon-mercury bond is susceptible to cleavage upon exposure to ultraviolet (UV) radiation. This process, known as photolysis, can lead to the formation of inorganic mercury species and organic byproducts. The rate and extent of photodegradation are influenced by various factors, including the intensity and wavelength of light, the presence of dissolved organic matter, and other chemical constituents in the water that can act as photosensitizers or quenchers. nih.govcore.ac.uk For instance, the degradation of methylmercury (B97897), another organomercurial, is significantly influenced by UV-A and UV-B radiation. oup.com Research on other organic compounds has also shown that photochemical reactions can be initiated at lower temperatures and have the potential for complete degradation. core.ac.uk

Hydrolysis and Other Chemical Reactions in Aqueous and Soil Environments

In aqueous environments, this compound can undergo hydrolysis, a reaction with water that can cleave the mercury-phenyl bond. The rate of hydrolysis is dependent on factors such as pH and temperature. The sulfonic acid group in the molecule enhances its water solubility, potentially influencing its reactivity in aqueous systems. vulcanchem.com In soil environments, the compound's fate is further complicated by its interaction with soil particles and organic matter. Adsorption to soil components can affect its mobility and availability for chemical reactions. The chemical properties of the soil, including its pH, redox potential, and the presence of other ions, will dictate the predominant transformation pathways. For example, in acidic environments, the formation of certain mercury species is favored. pjoes.compjoes.com

Chemical Speciation and Mobility in Environmental Compartments

The term "speciation" refers to the different chemical forms in which an element can exist. The speciation of mercury is a critical determinant of its mobility, bioavailability, and reactivity in the environment. inchem.orgdiva-portal.org

Interconversion Dynamics of Mercury Species (e.g., Inorganic to Organic, and vice versa) in Non-Biological Systems

This compound is an organic mercury compound. In the environment, a dynamic equilibrium exists between different mercury species, with transformations occurring between inorganic and organic forms. arabjchem.org Photochemical degradation and hydrolysis, as discussed above, are key abiotic processes that can lead to the conversion of this compound (an organic form) to inorganic mercury (Hg(II)). oup.comd-nb.info Conversely, while methylation—the formation of methylmercury from inorganic mercury—is primarily a biotic process mediated by microorganisms, some studies suggest the possibility of abiotic methylation in the presence of certain organic compounds, although this is considered a minor pathway. nih.govrsc.org The interconversion of mercury species is a continuous process influenced by the surrounding chemical and physical conditions. nih.gov

Analytical Methodologies for Tracking Environmental Chemical Transformation Products

To understand the environmental fate of this compound, it is essential to have robust analytical methods to detect and quantify the parent compound and its transformation products. The unique structure of this compound, which combines an organometallic component with a sulfonic acid group, necessitates specialized analytical approaches. vulcanchem.com

A variety of techniques are employed for mercury analysis, each with its own advantages and limitations. pensoft.netpensoft.net

| Analytical Technique | Principle | Application in Mercury Speciation |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. nih.gov | Can be used to separate different mercury species, including organic and inorganic forms, prior to detection. nih.govmdpi.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomizes and ionizes the sample, with detection based on mass-to-charge ratio. | A highly sensitive technique for the elemental analysis of mercury, often coupled with HPLC for speciation studies. mdpi.comresearchgate.net |

| Cold Vapor Atomic Absorption/Fluorescence Spectrometry (CV-AAS/AFS) | Measures the absorption or fluorescence of elemental mercury vapor. researchgate.net | Commonly used for the determination of total mercury after a reduction step. Can be adapted for speciation. researchgate.net |

| Electrochemical Methods | Techniques like polarography and voltammetry measure the electrical response of a substance. | Have been used to study the electrochemical behavior of this compound. vulcanchem.com |

| Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) | A soft ionization technique coupled with mass spectrometry. | Can be used for the sensitive and selective detection of mercury ions and their complexes. |

The choice of analytical method depends on the specific research question, the environmental matrix being studied (e.g., water, soil), and the expected concentration levels of the mercury species. epa.gov Sample pretreatment is a critical step to avoid interconversion of mercury species during analysis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.